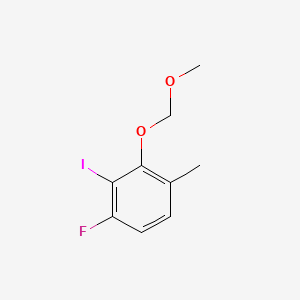
1,3,5-Trifluoro-2-(2,4,6-trifluorophenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- is an organic compound with the molecular formula C12H4F6. It consists of two benzene rings connected by a single bond, with six fluorine atoms substituted at the 2, 2’, 4, 4’, 6, and 6’ positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: It can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products include halogenated biphenyls or nitro-biphenyls.
Oxidation: Products include biphenyl quinones.
Reduction: Products include biphenyl diols.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the production of fluorinated polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a diagnostic agent.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another fluorinated biphenyl with ten fluorine atoms, known for its high stability and unique chemical properties.
1,1’-Biphenyl, 2,2’,4,4’,5,6’-hexachloro-: A chlorinated biphenyl with six chlorine atoms, used in various industrial applications.
Uniqueness
1,1’-Biphenyl, 2,2’,4,4’,6,6’-hexafluoro- is unique due to its specific substitution pattern with six fluorine atoms, which imparts distinct chemical and physical properties. Its high thermal stability, resistance to oxidation, and unique reactivity make it valuable in applications where other biphenyl derivatives may not be suitable .
Propriétés
Numéro CAS |
41860-46-2 |
|---|---|
Formule moléculaire |
C12H4F6 |
Poids moléculaire |
262.15 g/mol |
Nom IUPAC |
1,3,5-trifluoro-2-(2,4,6-trifluorophenyl)benzene |
InChI |
InChI=1S/C12H4F6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H |
Clé InChI |
GJEWKLJUCIECPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



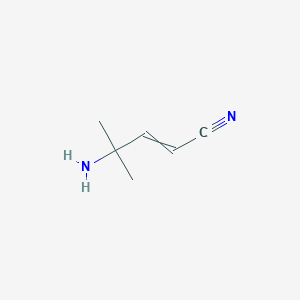
![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)
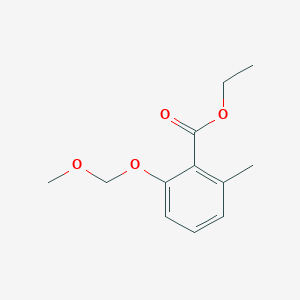
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
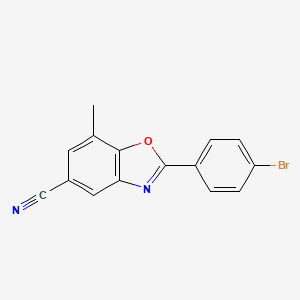
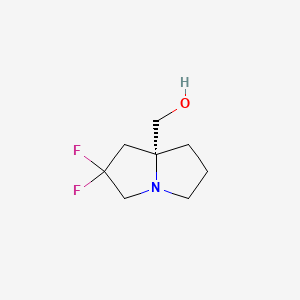

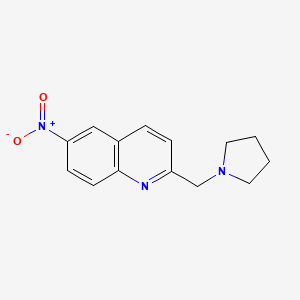
![tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate](/img/structure/B13893228.png)
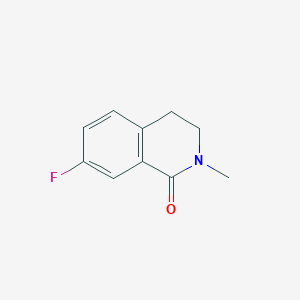
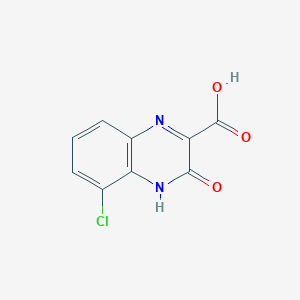
![4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)
